BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Studying
Glycolysis in Cancer Cells using MS6105

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened
reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon
known as the "Warburg effect".[1][2] This metabolic shift provides cancer cells with a growth
advantage by supplying ATP and essential building blocks for rapid proliferation.[3] Lactate
dehydrogenase (LDH), a key enzyme in glycolysis that catalyzes the interconversion of
pyruvate and lactate, is frequently overexpressed in various cancers and is associated with
aggressive tumors and poor prognosis.[4][5] Consequently, targeting LDH presents a promising
therapeutic strategy for cancer treatment.[2][6]

MS6105 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically
degrade both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) subunits.
[4][7] As a PROTAC, MS6105 functions by recruiting an E3 ubiquitin ligase to the LDH protein,
leading to its ubiquitination and subsequent degradation by the proteasome.[4] This targeted
degradation approach offers a distinct advantage over traditional small molecule inhibitors by
eliminating the entire protein, potentially leading to a more sustained and profound biological
effect.[4] These application notes provide a comprehensive guide for utilizing MS6105 to study
the role of LDH and glycolysis in cancer cell biology.

Mechanism of Action of MS6105
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MS6105 is a heterobifunctional molecule comprising a ligand that binds to the von Hippel-
Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to lactate dehydrogenase (LDH).[4] By
simultaneously engaging both proteins, MS6105 forms a ternary complex, which facilitates the
transfer of ubiquitin from the E3 ligase to LDH. Polyubiquitinated LDH is then recognized and
degraded by the 26S proteasome, leading to a reduction in total LDH levels within the cell. This
degradation of LDHA and LDHB disrupts the conversion of pyruvate to lactate, a critical step in

aerobic glycolysis, thereby impacting the metabolic landscape of cancer cells.[4]
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Caption: Mechanism of action of MS6105 as an LDH PROTAC degrader.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of MS6105 in pancreatic cancer

cell lines.

Table 1: Degradation Potency of MS6105 in PANC-1 Cells[7]
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Parameter LDHA LDHB
DC50 (nM) 38 74
Treatment Time 48 hours 48 hours

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Growth Inhibition Potency of MS6105 in Pancreatic Cancer Cell Lines[7]

Cell Line GI50 (uM)
PANC-1 16.1
MiaPaca2 12.2
Treatment Time 48 hours

GI50: Concentration required to inhibit cell growth by 50%.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the biological effects of
MS6105 on cancer cells.

Assessment of LDH Degradation by Western Blotting

This protocol details the detection of LDHA and LDHB protein levels following MS6105
treatment.

Materials:

Cancer cell lines (e.g., PANC-1, MiaPaca2)

Complete cell culture medium

MS6105 (stock solution in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

e PVDF membranes

» Blocking buffer (5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-LDHA, anti-LDHB, anti-Vinculin (or other loading control)
o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

o Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere
overnight. Treat cells with various concentrations of MS6105 (e.g., 10 nM - 10 uM) or vehicle
(DMSO) for the desired time (e.g., 24, 48, 72 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and
collect the lysate.

» Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay according to the manufacturer's instructions.

o Sample Preparation: Normalize protein concentrations for all samples and prepare them for
SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

o SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.
After electrophoresis, transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control
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overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again with TBST and add ECL substrate. Visualize the
protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities and normalize the levels of LDHA and LDHB to the
loading control.
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Caption: Workflow for Western Blotting analysis of LDH degradation.
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Cell Proliferation Assay using Sulforhodamine B (SRB)

This protocol measures the effect of MS6105 on cancer cell proliferation.
Materials:

o Cancer cell lines

o Complete cell culture medium

e MS6105 (stock solution in DMSO)

o 96-well plates

 Trichloroacetic acid (TCA), 10% (w/v)

o Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
e Acetic acid, 1% (v/v)

 Tris base solution, 10 mM

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach
overnight.

o Compound Treatment: Treat the cells with a serial dilution of MS6105 or vehicle control for
48-72 hours.

o Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the
cells.

o Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

e SRB Staining: Add SRB solution to each well and incubate at room temperature for 30
minutes.
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Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove
unbound SRB. Allow the plates to air dry.

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-
treated control and determine the GI50 value.

Glucose Uptake Assay using 2-NBDG

This protocol measures the effect of MS6105 on glucose uptake in cancer cells.

Materials:

Cancer cell lines

Complete cell culture medium

MS6105

Glucose-free DMEM

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

PBS

Flow cytometer

Procedure:

Cell Treatment: Treat cells with MS6105 or vehicle for the desired time.

Glucose Starvation: Wash the cells with PBS and incubate in glucose-free DMEM for 30-60
minutes.

2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 uM and
incubate for 30-60 minutes at 37°C.
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o Stopping the Reaction: Wash the cells three times with ice-cold PBS to remove extracellular
2-NBDG.

o Cell Harvesting: Harvest the cells by trypsinization.

e Flow Cytometry: Resuspend the cells in ice-cold PBS and analyze the fluorescence intensity
using a flow cytometer (FITC channel).

» Data Analysis: Quantify the mean fluorescence intensity to determine the relative glucose
uptake.

Lactate Production Assay

This protocol measures the effect of MS6105 on lactate secretion into the cell culture medium.
Materials:

e Cancer cell lines

o Complete cell culture medium

 MS6105

o Lactate Assay Kit (colorimetric or fluorometric)

e 96-well plates

e Microplate reader

Procedure:

e Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MS6105 or vehicle
for the desired duration.

o Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

o Lactate Measurement: Perform the lactate assay on the collected supernatant according to
the manufacturer's protocol. This typically involves adding a reaction mixture containing
lactate oxidase and a probe to the samples.
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o Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a
microplate reader.

o Data Analysis: Calculate the lactate concentration in each sample using a standard curve.
Normalize the lactate levels to the cell number or total protein content.

Extracellular Acidification Rate (ECAR) Measurement

This protocol measures the rate of glycolysis by detecting the acidification of the extracellular
medium using a Seahorse XF Analyzer.

Materials:

o Cancer cell lines

o Seahorse XF Cell Culture Microplates

e Seahorse XF Calibrant

» Seahorse XF Base Medium

e Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

« MS6105

e Seahorse XF Analyzer

Procedure:

o Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

e MS6105 Pre-treatment: Treat cells with MS6105 or vehicle for the desired duration before
the assay.

o Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF
Base Medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.

o Seahorse XF Assay: Load the Seahorse XF cartridge with glucose, oligomycin, and 2-DG.
Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
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o Data Analysis: The Seahorse software will calculate the ECAR. Analyze the key parameters
of the glycolytic profile, including glycolysis, glycolytic capacity, and glycolytic reserve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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